molecular formula C19H18N2O B11053587 2-methyl-1-(propylamino)naphtho[1,2,3-cd]indol-6(2H)-one

2-methyl-1-(propylamino)naphtho[1,2,3-cd]indol-6(2H)-one

Katalognummer B11053587
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: XLWXIHUVOWYMMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-1-(propylamino)naphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound belonging to the class of naphthoindoles This compound is characterized by its unique structure, which includes a naphthalene ring fused to an indole moiety, with a methyl group at the 2-position and a propylamino group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(propylamino)naphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthoindole Core: The initial step involves the cyclization of a suitable naphthalene derivative with an indole precursor under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The propylamino group is introduced at the 1-position through a nucleophilic substitution reaction using propylamine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-1-(propylamino)naphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Propylamine in the presence of a halide leaving group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced naphthoindole derivatives.

    Substitution: Amino-substituted naphthoindole derivatives.

Wissenschaftliche Forschungsanwendungen

2-methyl-1-(propylamino)naphtho[1,2,3-cd]indol-6(2H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of 2-methyl-1-(propylamino)naphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methyl-1-(ethylamino)naphtho[1,2,3-cd]indol-6(2H)-one
  • 2-methyl-1-(butylamino)naphtho[1,2,3-cd]indol-6(2H)-one
  • 2-methyl-1-(isopropylamino)naphtho[1,2,3-cd]indol-6(2H)-one

Uniqueness

2-methyl-1-(propylamino)naphtho[1,2,3-cd]indol-6(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamino group at the 1-position and the methyl group at the 2-position influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C19H18N2O

Molekulargewicht

290.4 g/mol

IUPAC-Name

14-methyl-15-(propylamino)-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C19H18N2O/c1-3-11-20-19-17-12-7-4-5-8-13(12)18(22)14-9-6-10-15(16(14)17)21(19)2/h4-10,20H,3,11H2,1-2H3

InChI-Schlüssel

XLWXIHUVOWYMMI-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.